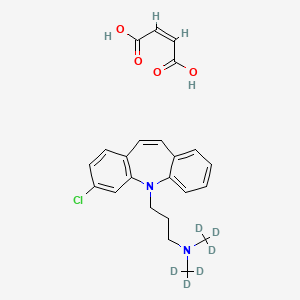
3-Chlorobalipramine-d6 (maleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorobalipramine-d6 (maleate) is a deuterated derivative of 3-Chlorobalipramine, a compound used in various scientific research applications. The deuterium atoms in 3-Chlorobalipramine-d6 replace the hydrogen atoms, which can be useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The maleate salt form enhances the compound’s stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobalipramine-d6 (maleate) typically involves the following steps:
Deuteration: The introduction of deuterium atoms into the 3-Chlorobalipramine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Formation of Maleate Salt: The deuterated 3-Chlorobalipramine is then reacted with maleic acid to form the maleate salt. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of 3-Chlorobalipramine-d6 (maleate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in specialized reactors.
Salt Formation: Reacting the deuterated compound with maleic acid in industrial-scale reactors, followed by purification steps such as crystallization or recrystallization to obtain the pure maleate salt.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chlorobalipramine-d6 (maleate) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Hydrolysis: The maleate salt can be hydrolyzed under acidic or basic conditions to release the free base form of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives such as 3-azido or 3-thiocyanato compounds.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Release of the free base form of 3-Chlorobalipramine-d6.
Wissenschaftliche Forschungsanwendungen
3-Chlorobalipramine-d6 (maleate) is used in various scientific research applications, including:
Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In studies involving the metabolism and pharmacokinetics of deuterated compounds.
Medicine: As a potential therapeutic agent in drug development and pharmacological studies.
Industry: In the synthesis of other deuterated compounds and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Chlorobalipramine-d6 (maleate) involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects. The maleate salt form enhances the compound’s solubility and stability, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobalipramine: The non-deuterated form of the compound.
3-Chlorobalipramine-d3: A partially deuterated derivative.
3-Chlorobalipramine-d9: A more extensively deuterated derivative.
Uniqueness
3-Chlorobalipramine-d6 (maleate) is unique due to its specific deuteration pattern, which provides distinct advantages in mass spectrometry and nuclear magnetic resonance spectroscopy. The maleate salt form further enhances its stability and solubility, making it a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C23H25ClN2O4 |
|---|---|
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21ClN2.C4H4O4/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;5-3(6)1-2-4(7)8/h3-4,6-11,14H,5,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |
InChI-Schlüssel |
CJSGBIUHDRDKSW-QPEHKQNOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


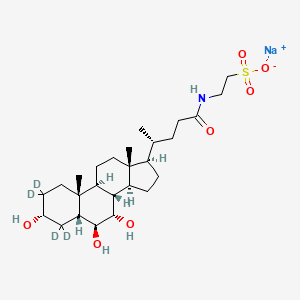
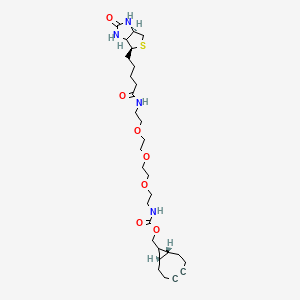
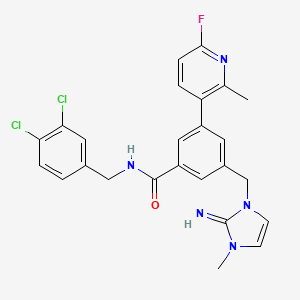
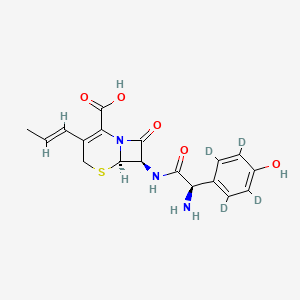
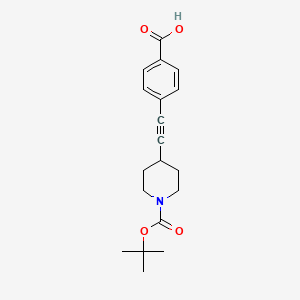
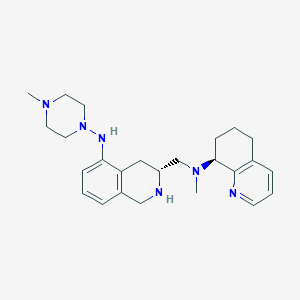
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
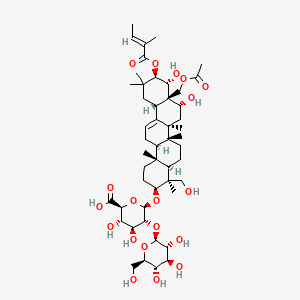
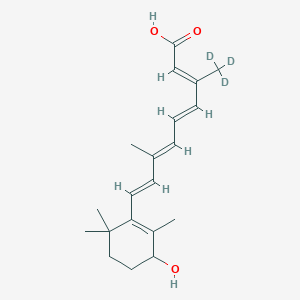
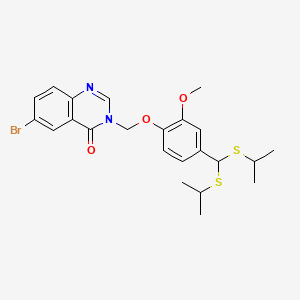

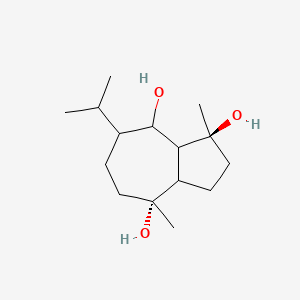
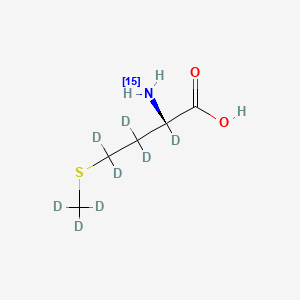
![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
